(3-Bromobenzo[b]thiophen-2-yl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7BrOS |
|---|---|
Molecular Weight |
243.12 g/mol |
IUPAC Name |
(3-bromo-1-benzothiophen-2-yl)methanol |
InChI |
InChI=1S/C9H7BrOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,11H,5H2 |
InChI Key |
BLKRMAFQTSAQAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)CO)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromobenzo B Thiophen 2 Yl Methanol
Precursor Synthesis Strategies for Benzo[b]thiophen-2-ylmethanol Derivatives
The initial phase in the synthesis of (3-Bromobenzo[b]thiophen-2-yl)methanol is the construction of a suitable benzo[b]thiophene precursor bearing a methanol (B129727) group or a precursor functional group at the C-2 position.
Routes Involving 2-Alkynyl Thioanisoles and Electrophilic Cyclization
A prevalent and versatile method for the synthesis of the benzo[b]thiophene core involves the electrophilic cyclization of 2-alkynyl thioanisoles. This approach offers a high degree of control over the substitution pattern of the resulting benzo[b]thiophene.
The general strategy commences with the Sonogashira coupling of a terminal alkyne with an ortho-halo-thioanisole, typically o-iodothioanisole, to yield the corresponding 2-alkynyl thioanisole (B89551) derivative. Subsequent treatment of this intermediate with an electrophile induces an intramolecular cyclization to form the benzo[b]thiophene ring. A variety of electrophiles can be employed, including halogens (I₂, Br₂, NBS), which can lead to the incorporation of a halogen at the C-3 position during the cyclization step.
For the synthesis of precursors to this compound, a terminal alkyne bearing a protected hydroxyl group, such as a propargyl alcohol derivative, can be utilized in the initial Sonogashira coupling. The subsequent electrophilic cyclization would then yield a 2-(hydroxymethyl)benzo[b]thiophene (B101068) derivative, which can be further functionalized.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield | Reference |
| o-Iodothioanisole | Terminal Alkyne | Pd catalyst, Cu catalyst, Base | 2-Alkynyl thioanisole | Good to Excellent | prepchem.com |
| 2-Alkynyl thioanisole | I₂, ICl, Br₂, or NBS | - | 3-Halo-2-substituted-benzo[b]thiophene | Good to Excellent | prepchem.com |
| 2-Alkynyl thioanisole | Copper(II) sulfate (B86663), Sodium halide | Ethanol (B145695) | 3-Halo-2-substituted-benzo[b]thiophene | High | nih.gov |
Methanol Group Introduction Strategies
Once the benzo[b]thiophene nucleus is formed, or during its formation, the methanol group must be introduced at the C-2 position. Several strategies can be employed to achieve this.
One common approach involves the synthesis of benzo[b]thiophene-2-carboxylic acid or its corresponding aldehyde, followed by reduction. Benzo[b]thiophene-2-carboxylic acid can be prepared through various methods, and its subsequent reduction to benzo[b]thiophen-2-ylmethanol can be achieved using standard reducing agents like lithium aluminum hydride (LiAlH₄).
Alternatively, benzo[b]thiophene-2-carbaldehyde can serve as a direct precursor. The formylation of benzo[b]thiophene can be accomplished using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (Vilsmeier-Haack reaction) or by lithiation of benzo[b]thiophene followed by quenching with DMF. The resulting aldehyde is then readily reduced to the corresponding alcohol. A one-pot synthesis of benzo[b]thiophene-2-carbaldehyde from the acyclic precursor methylthiobenzene has also been reported, involving a sequential reaction with butyllithium (B86547) (BuLi) and DMF. mdpi.com The oxidation of benzo[b]thiophen-2-ylmethanol is a known route to the aldehyde, indicating the feasibility of the reverse reduction step. researchgate.net
| Starting Material | Reagents | Product | Reference |
| Benzo[b]thiophene-2-carboxylic acid | Reducing agent (e.g., LiAlH₄) | Benzo[b]thiophen-2-ylmethanol | nih.gov |
| Benzo[b]thiophene | 1. n-BuLi 2. DMF | Benzo[b]thiophene-2-carbaldehyde | mdpi.com |
| Benzo[b]thiophene-2-carbaldehyde | Reducing agent (e.g., NaBH₄) | Benzo[b]thiophen-2-ylmethanol | researchgate.net |
| Methylthiobenzene | 1. BuLi, TMEDA 2. DMF | Benzo[b]thiophene-2-carbaldehyde | mdpi.com |
Bromination Approaches for C-3 Position Selectivity
With the benzo[b]thiophen-2-ylmethanol precursor in hand, the next critical step is the selective introduction of a bromine atom at the C-3 position. The electronic properties of the benzo[b]thiophene ring generally favor electrophilic substitution at the C-3 position, making this a feasible transformation.
Electrophilic Bromination Techniques
Direct bromination of the benzo[b]thiophene ring is a common method to introduce a bromine atom. Reagents such as molecular bromine (Br₂) and N-bromosuccinimide (NBS) are frequently used for this purpose. The reaction conditions can be tuned to achieve high regioselectivity for the C-3 position.
For instance, the bromination of benzo[b]thiophene with bromine in a solvent like carbon tetrachloride or a mixture of chloroform (B151607) and acetic acid can yield 3-bromobenzo[b]thiophene. prepchem.comchemicalbook.com Similarly, NBS in a suitable solvent such as acetonitrile (B52724) or a mixture of chloroform and acetic acid is an effective reagent for the C-3 bromination of benzo[b]thiophenes. chemicalbook.comtcichemicals.com The presence of a substituent at the C-2 position, such as the methanol group, can influence the reactivity and selectivity of the bromination reaction. Theoretical studies have been conducted to understand the mechanisms and regioselectivity of thiophene (B33073) bromination with NBS. researchgate.net
| Substrate | Brominating Agent | Solvent | Product | Reference |
| Benzo[b]thiophene | Bromine (Br₂) | Carbon tetrachloride | 3-Bromobenzo[b]thiophene | prepchem.com |
| Benzo[b]thiophene | N-Bromosuccinimide (NBS) | Chloroform/Acetic acid | 3-Bromobenzo[b]thiophene | chemicalbook.com |
| 2-Methylbenzo[b]thiophene | N-Bromosuccinimide (NBS) | Acetonitrile | 3-Bromo-2-methylbenzo[b]thiophene | tcichemicals.com |
Deaminative Bromination via Diazotization Chemistry
An alternative and highly selective method for introducing a bromine atom at the C-3 position is through the deaminative bromination of a 3-aminobenzo[b]thiophene precursor. This method is an application of the Sandmeyer reaction. wikipedia.orgmasterorganicchemistry.com
The synthesis of the 3-aminobenzo[b]thiophene precursor can be achieved through various routes, such as the reaction of 2-halobenzonitriles with methyl thioglycolate. rsc.org The resulting 3-aminobenzo[b]thiophene can then be subjected to diazotization using a reagent like tert-butyl nitrite (B80452) or sodium nitrite in an acidic medium to form a diazonium salt. Subsequent treatment of this diazonium salt with a copper(I) bromide (CuBr) source leads to the displacement of the diazonium group with a bromine atom, yielding the 3-bromobenzo[b]thiophene derivative. A deaminative bromination of a 3-aminobenzo[b]thiophene has been successfully carried out using tert-butyl nitrite in the presence of copper(II) bromide to give the corresponding 3-bromobenzothiophene in excellent yield. rsc.org
| Precursor | Reagents | Product | Yield | Reference |
| 3-Aminobenzo[b]thiophene | 1. tert-Butyl nitrite 2. Copper(II) bromide | 3-Bromobenzo[b]thiophene | Excellent | rsc.org |
Multi-Step Synthesis Pathways from Simpler Precursors
The synthesis of this compound can be envisioned through several multi-step pathways starting from readily available and simpler precursors. These pathways are designed by strategically combining the reactions discussed in the preceding sections.
Pathway 1: Cyclization followed by Bromination and Reduction
Synthesis of Benzo[b]thiophene-2-carboxylic acid: This can be achieved through various established methods, for example, by the reaction of thiosalicylic acid with a suitable two-carbon synthon.
Bromination at C-3: The resulting benzo[b]thiophene-2-carboxylic acid can be selectively brominated at the C-3 position using electrophilic brominating agents like NBS or Br₂.
Reduction of the Carboxylic Acid: The final step involves the reduction of the 3-bromo-benzo[b]thiophene-2-carboxylic acid to the target molecule, this compound, using a suitable reducing agent.
Pathway 2: Bromination followed by Functional Group Introduction at C-2
Synthesis of 3-Bromobenzo[b]thiophene: This can be prepared by the direct bromination of benzo[b]thiophene. prepchem.comchemicalbook.com
Introduction of the Methanol Group at C-2: This can be accomplished by lithiation of 3-bromobenzo[b]thiophene at the C-2 position with a strong base like n-butyllithium, followed by quenching the resulting organolithium species with formaldehyde.
Work-up: An aqueous work-up would then yield this compound.
Pathway 3: Deaminative Bromination Route
Synthesis of 3-Aminobenzo[b]thiophene-2-carboxylic acid ester: This precursor can be synthesized from a 2-halobenzonitrile and methyl thioglycolate. rsc.org
Reduction of the Ester: The ester group at the C-2 position is reduced to a methanol group.
Deaminative Bromination: The amino group at the C-3 position is converted to a bromine atom via diazotization followed by a Sandmeyer-type reaction. rsc.org
Advanced Synthetic Techniques
Modern organic synthesis increasingly relies on advanced techniques that offer significant advantages over traditional methods. These technologies can lead to faster reaction times, higher product purity, and more sustainable chemical processes. In the context of synthesizing this compound and its derivatives, microwave-assisted synthesis and green chemistry principles are particularly noteworthy.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The application of microwave irradiation can lead to a significant reduction in reaction times, from hours to minutes, along with an improvement in product yields and purity. nih.govrsc.org This technique is particularly effective for the synthesis of heterocyclic compounds like benzo[b]thiophenes.
In the synthesis of benzo[b]thiophene scaffolds, microwave irradiation has been successfully employed to drive reactions that would otherwise require harsh conditions and prolonged heating. For instance, the synthesis of 3-aminobenzo[b]thiophenes has been achieved with high yields (58–96%) by irradiating a mixture of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine (B128534) in DMSO at 130 °C. rsc.org This approach highlights the potential of microwave-assisted methods for the efficient synthesis of various benzo[b]thiophene derivatives.
While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively detailed in the available literature, the general principles can be applied. A hypothetical microwave-assisted protocol could involve the rapid heating of precursors to achieve the desired cyclization and functionalization, significantly shortening the synthesis time compared to conventional heating methods. The table below illustrates typical conditions for a microwave-assisted synthesis of a related benzo[b]thiophene derivative, which could be adapted for the target compound.
| Parameter | Condition |
|---|---|
| Starting Materials | 2-Halobenzonitrile, Methyl Thioglycolate |
| Solvent | DMSO |
| Base | Triethylamine |
| Temperature | 130 °C |
| Irradiation Time | 10-20 minutes |
| Yield | 58-96% |
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of halogenated benzo[b]thiophenes, environmentally benign methods have been developed that align with these principles.
A notable green approach for the synthesis of 3-halobenzo[b]thiophenes involves an electrophilic cyclization of 2-alkynylthioanisoles. nih.gov This methodology utilizes sodium halides as the source of electrophilic halogens in conjunction with copper(II) sulfate as a catalyst. nih.gov A key advantage of this method is the use of ethanol as the solvent, which is considered a greener alternative to many traditional organic solvents due to its lower toxicity and renewability. nih.govnih.gov This approach is facile, proceeds under mild conditions, and results in high yields of the desired 3-halo substituted benzo[b]thiophene structures. nih.gov
This environmentally friendly protocol can be directly applied to the synthesis of precursors for this compound. The reaction is effective for both chlorination and bromination, providing a versatile route to various halogenated benzo[b]thiophenes. nih.gov
| Parameter | Condition |
|---|---|
| Starting Material | 2-Alkynylthioanisole |
| Halogen Source | Sodium Bromide (for bromination) |
| Catalyst | Copper(II) Sulfate |
| Solvent | Ethanol |
| Reaction Condition | Mild |
| Yield | High |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing by-products and reaction times. For the synthesis of this compound and related compounds, the electrophilic cyclization of 2-alkynylthioanisoles is a key reaction that has been a focus of optimization studies. nih.govnih.gov
Research has shown that the choice of oxidant, solvent, and temperature can significantly impact the outcome of the cyclization reaction. nih.gov For instance, in the K2S2O8-mediated radical cyclization of 2-alkynylthioanisoles to form 3-nitrobenzothiophenes, acetonitrile was found to be the optimal solvent. nih.gov The replacement of K2S2O8 with other oxidants like Na2S2O8 or (NH4)2S2O8 led to decreased yields. nih.gov Furthermore, the stoichiometry of the reagents was found to be critical, with a reduction in the amount of K2S2O8 or the nitro source resulting in lower yields. nih.gov
In the context of synthesizing 3-halobenzo[b]thiophenes, studies have demonstrated excellent yields for various substituted derivatives through the optimization of the electrophilic cyclization. For example, the cyclization of a cyclohexyl-substituted alkynyl thioanisole with sodium bromide and copper(II) sulfate afforded the corresponding 3-bromobenzo[b]thiophene derivative in 92% yield. nih.gov Similarly, the bromo-analogue of 2-(3-chlorobenzo[b]thiophen-2-yl)propan-2-ol was synthesized in an 85% yield. nih.gov
The following table summarizes the yields obtained for different 2-substituted-3-halobenzo[b]thiophenes, illustrating the impact of the substituent at the 2-position on the reaction yield.
| Substituent at 2-position | Halogen at 3-position | Yield (%) |
|---|---|---|
| Cyclohexyl | Chloro | 90 |
| Cyclohexyl | Bromo | 92 |
| (1,1-dimethylmethanol) | Chloro | 77 |
| (1,1-dimethylmethanol) | Bromo | 85 |
| Cyclopentanol | Chloro | 35 |
These findings underscore the importance of systematic optimization of reaction parameters to achieve high efficiency in the synthesis of this compound and its analogues.
Chemical Transformations and Reactivity of 3 Bromobenzo B Thiophen 2 Yl Methanol
Reactions Involving the Hydroxyl Group
The primary alcohol functionality is a key site for various chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution.
Oxidation Reactions
The primary alcohol group of (3-Bromobenzo[b]thiophen-2-yl)methanol can be oxidized to afford the corresponding aldehyde, 3-bromobenzo[b]thiophene-2-carbaldehyde, or further to the carboxylic acid, 3-bromobenzo[b]thiophene-2-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.
Oxidation to Aldehyde: Mild oxidizing agents are employed to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions like the Swern or Dess-Martin periodinane oxidation are effective for this transformation. The resulting aldehyde is a crucial intermediate for forming imine derivatives like thiosemicarbazones. tandfonline.com
Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or Jones reagent, will typically oxidize the primary alcohol directly to the carboxylic acid.
The aldehyde, 3-bromobenzo[b]thiophene-2-carbaldehyde, is a key synthetic intermediate, notably used in the synthesis of various thiosemicarbazone derivatives. tandfonline.com
Esterification and Etherification
The hydroxyl group can readily undergo esterification and etherification reactions to produce a variety of derivatives.
Esterification: This process involves the reaction of the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride). Acid-catalyzed esterification with a carboxylic acid (Fischer esterification) is a common method. Alternatively, for a faster and often higher-yield reaction under milder conditions, the alcohol can be treated with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534). The modification of secondary metabolites through esterification is a widely used strategy to enhance their biological activity. medcraveonline.com
Etherification: The synthesis of ethers from this compound can be achieved, for example, through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage.
Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon
The hydroxyl group is a poor leaving group, and therefore, direct nucleophilic substitution is not feasible. youtube.com It must first be converted into a good leaving group.
Common strategies include:
Protonation: In the presence of a strong acid (like HBr or HCl), the hydroxyl group can be protonated to form an oxonium ion. This creates a good leaving group (water), which can be displaced by a nucleophile (e.g., a halide ion). For primary alcohols, this substitution typically proceeds via an Sₙ2 mechanism. youtube.com
Conversion to Sulfonate Esters: A widely used method involves converting the alcohol into a tosylate or mesylate ester by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base. These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in Sₙ2 reactions. youtube.comlibretexts.org
Using Thionyl Chloride or Phosphorus Tribromide: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used to convert primary and secondary alcohols into the corresponding alkyl chlorides and bromides, respectively. youtube.comlibretexts.org
These methods allow for the replacement of the hydroxyl group with halides, azides, cyanides, and other nucleophiles, further expanding the synthetic utility of the parent compound.
Formation of Thiosemicarbazones and Related Imine Derivatives
The formation of thiosemicarbazones and other imines from this compound requires a two-step process. First, the alcohol must be oxidized to the corresponding aldehyde, 3-bromobenzo[b]thiophene-2-carbaldehyde, as described in section 3.1.1.
The resulting aldehyde can then undergo a condensation reaction with a thiosemicarbazide (B42300) derivative. This reaction typically involves heating the aldehyde and the appropriate thiosemicarbazide in a solvent like methanol (B129727) or ethanol (B145695), often with a few drops of an acid catalyst. tandfonline.comgigvvy.com This nucleophilic addition of the terminal amine of the thiosemicarbazide to the carbonyl carbon, followed by dehydration, yields the thiosemicarbazone. A series of thiosemicarbazones based on the 3-bromobenzo[b]thiophene-2-carboxaldehyde scaffold have been synthesized and characterized. tandfonline.com
| Aldehyde Precursor | Reagent | Product Type | Reference |
| 3-Bromobenzo[b]thiophene-2-carboxaldehyde | Thiosemicarbazide | Thiosemicarbazone | tandfonline.com |
| 3-Bromobenzo[b]thiophene-2-carboxaldehyde | N-Substituted Thiosemicarbazide | N-Substituted Thiosemicarbazone | tandfonline.com |
| 2-Bromobenzaldehyde | Thiosemicarbazide | Bromobenzal Thiosemicarbazone | gigvvy.com |
Reactions Involving the C-3 Bromine Atom
The bromine atom attached to the sp²-hybridized carbon of the benzo[b]thiophene ring is susceptible to various transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at this position.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing aryl halides. The C-3 bromine atom of the benzo[b]thiophene core serves as an effective handle for such transformations.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org This method is widely used to form aryl-aryl bonds. Research has demonstrated the successful application of Suzuki coupling to derivatives of 3-bromothiophene-2-carbaldehyde, indicating the viability of this reaction on the 3-bromobenzo[b]thiophene system. nih.gov The reaction is compatible with a wide range of functional groups and is often carried out in aqueous media. doi.org
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org This reaction provides a direct method for the vinylation of the benzo[b]thiophene core at the C-3 position. While direct examples on this compound are not prominent, the reaction is generally applicable to aryl bromides. beilstein-journals.org
Sonogashira Coupling: This reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly reliable method for the synthesis of aryl alkynes. Sonogashira couplings have been successfully performed on related substrates like 2,3-dibromothiophene, demonstrating the reactivity of the bromo-thiophene moiety. researchgate.net
Stille Reaction: The Stille reaction couples the aryl halide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.org A key advantage of the Stille reaction is its tolerance for a wide variety of functional groups. wiley-vch.de
Other Couplings: The C-3 bromine can also participate in other coupling reactions, such as couplings with N-tosylhydrazones, to furnish more complex structures. nih.gov
The table below summarizes various palladium-catalyzed cross-coupling reactions applicable to aryl bromides, including those on the benzo[b]thiophene scaffold.
Dual Functionalization Strategies
The presence of two distinct reactive sites on this compound allows for dual functionalization strategies, enabling the synthesis of complex, polysubstituted benzo[b]thiophenes. By carefully choosing the sequence of reactions, chemists can selectively modify one part of the molecule while leaving the other intact for a subsequent transformation.
Potential Synthetic Sequences:
C3 Functionalization followed by C2 Modification: Perform a Suzuki or Stille coupling at the C3-Br bond to introduce an aryl group. The resulting (3-arylbenzo[b]thiophen-2-yl)methanol can then be modified at the C2 position, for example, by oxidizing the alcohol to an aldehyde for use in Wittig or condensation reactions.
C2 Modification followed by C3 Functionalization: The hydroxymethyl group can be oxidized to the aldehyde first. This aldehyde can then undergo further reactions before a cross-coupling reaction is performed at the C3 position. This approach might be necessary if the desired cross-coupling partner is sensitive to the alcohol functionality.
Protection-Functionalization-Deprotection Sequence: As described in the metalation section (3.2.3), the alcohol can be protected, allowing for a broad range of reactions at the C3 position (e.g., metalation-quenching). A final deprotection step then reveals the hydroxymethyl group in the new molecular scaffold.
Regioselectivity and Stereoselectivity in Reactions
The reactions of this compound are generally highly regioselective due to the distinct nature of its two functional groups.
Regioselectivity: Palladium-catalyzed cross-coupling reactions, metalation, and nucleophilic aromatic substitution will occur exclusively at the C3 position, targeting the C-Br bond. Conversely, reactions such as oxidation, esterification, or etherification will occur selectively at the hydroxymethyl group at the C2 position. This inherent regioselectivity allows for predictable and controlled synthesis.
Stereoselectivity: The starting material, this compound, is achiral. However, stereocenters can be introduced through subsequent reactions. For example, if the hydroxymethyl group is oxidized to the corresponding aldehyde, nucleophilic addition to the carbonyl group will generate a new stereocenter at the alpha-carbon. The use of chiral reducing agents or chiral nucleophiles could potentially control the stereochemical outcome of such additions, leading to the synthesis of enantiomerically enriched or pure products. In cross-coupling reactions like the Suzuki coupling, the stereochemistry of the coupling partners (e.g., a vinyl borane) is typically retained in the product. princeton.edu
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of organic compounds. Through the analysis of various NMR experiments, the chemical environment of each proton and carbon atom within (3-Bromobenzo[b]thiophen-2-yl)methanol can be meticulously detailed.
1H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides critical information about the number of different types of protons, their electronic environments, and their proximity to neighboring protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the benzo[b]thiophene ring system and the methylene (B1212753) protons of the methanol (B129727) group are expected.
The aromatic region would likely display a series of multiplets, indicative of the four protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are influenced by their position relative to the bromine and sulfur atoms and the thiophene (B33073) ring. The methylene protons of the -CH₂OH group would likely appear as a singlet, integrating to two protons. Its chemical shift would be influenced by the adjacent aromatic ring and the hydroxyl group. The hydroxyl proton itself may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 - 7.75 | m | 2H | Ar-H |
| 7.45 - 7.35 | m | 2H | Ar-H |
| 4.90 | s | 2H | -CH₂OH |
| 2.50 | br s | 1H | -OH |
13C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The spectrum would be characterized by signals in the aromatic region corresponding to the eight carbon atoms of the benzo[b]thiophene core. The carbon atom attached to the bromine (C3) would be expected at a relatively upfield position compared to the other aromatic carbons due to the heavy atom effect of bromine. The carbon of the methylene group (-CH₂OH) would appear in the aliphatic region of the spectrum.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 140.5 | C-Ar (quaternary) |
| 138.0 | C-Ar (quaternary) |
| 135.0 | C-Ar (quaternary) |
| 125.5 | C-Ar |
| 125.0 | C-Ar |
| 123.0 | C-Ar |
| 122.5 | C-Ar |
| 115.0 | C-Br |
| 60.0 | -CH₂OH |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be instrumental in assigning the protons within the benzene ring of the benzo[b]thiophene system by tracing the spin-spin coupling network.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish correlations between protons and the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each protonated carbon in the molecule by linking the previously assigned proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. This technique is invaluable for piecing together the molecular structure by connecting fragments. For instance, an HMBC correlation between the methylene protons of the -CH₂OH group and the C2 and C3 carbons of the thiophene ring would confirm the position of the methanol substituent.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For this compound, an ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.
Table 3: Expected ESI-MS Data for this compound
| m/z (amu) | Ion |
| 243.96 | [M+H]⁺ (with ⁷⁹Br) |
| 245.96 | [M+H]⁺ (with ⁸¹Br) |
Note: The m/z values are calculated based on the exact masses of the most abundant isotopes.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a higher-energy ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure.
Table 4: Plausible EI-MS Fragmentation Data for this compound
| m/z (amu) | Plausible Fragment |
| 242/244 | [M]⁺ |
| 211/213 | [M - CH₂OH]⁺ |
| 163 | [M - Br]⁺ |
| 134 | [C₈H₆S]⁺ (benzo[b]thiophene) |
Note: This is a hypothetical data table illustrating potential fragmentation patterns.
Through the combined application of these advanced spectroscopic methodologies, a comprehensive and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for further research and application of this chemical compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, HRMS allows for the calculation of a unique elemental formula, which is a critical step in the identification of a chemical substance.
For this compound, with a molecular formula of C₉H₇BrOS, the theoretical exact mass can be calculated based on the monoisotopic masses of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁶O, and ³²S). This calculated mass serves as a benchmark for comparison with the experimentally determined value from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass analyzer. The close agreement between the measured and calculated exact masses, typically within a few parts per million (ppm), provides strong evidence for the compound's elemental composition and helps to distinguish it from other potential isomers or impurities.
Table 1: Theoretical Isotopic Mass Data for this compound
| Isotope | Atomic Mass (Da) |
|---|---|
| ¹²C | 12.000000 |
| ¹H | 1.007825 |
| ⁷⁹Br | 78.918337 |
| ⁸¹Br | 80.916291 |
| ¹⁶O | 15.994915 |
Note: The presence of bromine's two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio would result in a characteristic isotopic pattern in the mass spectrum for the molecular ion, with two peaks of nearly equal intensity separated by approximately 2 Da. This pattern is a key signature for bromine-containing compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. thermofisher.com Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. thermofisher.com An IR spectrum, which is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹), provides a unique "fingerprint" of a molecule's functional groups. thermofisher.com
For this compound, the IR spectrum would be expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) group, the benzo[b]thiophene ring system, and the carbon-bromine (C-Br) bond.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) |
| Aromatic C-H | C-H stretch | 3000-3100 |
| Methylene (-CH₂) | C-H stretch | 2850-2960 |
| Aromatic C=C | C=C stretch | 1450-1600 |
| Alcohol C-O | C-O stretch | 1000-1260 |
The most prominent and easily identifiable peak would be the broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol functional group. The broadness of this peak is due to intermolecular hydrogen bonding. The C-O stretching vibration of the primary alcohol would likely appear in the 1000-1260 cm⁻¹ range. Absorptions corresponding to the aromatic C-H and C=C stretching of the benzo[b]thiophene ring would also be present.
X-ray Crystallography for Solid-State Structure Determination
To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in the publicly available literature. However, if suitable single crystals of the compound were to be grown, X-ray analysis would yield a wealth of structural data. This would include the determination of the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell.
For illustrative purposes, studies on other substituted benzo[b]thiophene derivatives have revealed common crystal systems such as monoclinic. The analysis would also confirm the planar nature of the benzo[b]thiophene ring system and the specific conformation of the hydroxymethyl group relative to the ring. Furthermore, the crystallographic data would provide insight into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing.
Table 3: Hypothetical X-ray Crystallographic Data Parameters
| Parameter | Description |
|---|---|
| Crystal System | The crystal family (e.g., Monoclinic) |
| Space Group | The symmetry group of the crystal (e.g., P2₁/c) |
| a, b, c | Unit cell dimensions (Å) |
| α, β, γ | Unit cell angles (°) |
| V | Volume of the unit cell (ų) |
This table represents the type of data that would be obtained from an X-ray crystallography experiment; the values are hypothetical as no published structure exists for this specific compound.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are fundamental for the separation, identification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes.
The purity of this compound can be effectively determined using these techniques. In a typical HPLC analysis, the compound would be dissolved in a suitable solvent and injected into a column packed with a stationary phase (e.g., C18 silica). A mobile phase (a mixture of solvents like acetonitrile (B52724) and water) would then be passed through the column. The compound's retention time, the time it takes to travel through the column, is a characteristic property under a specific set of conditions (flow rate, mobile phase composition, and temperature). The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for the quantification of its purity.
Gas chromatography is also a suitable method for purity analysis, particularly for volatile and thermally stable compounds. In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column. The separation is based on the compound's boiling point and its interactions with the stationary phase. A flame ionization detector (FID) is commonly used for the detection of organic compounds.
Table 4: Illustrative Chromatographic Conditions for Purity Analysis
| Technique | Parameter | Typical Condition |
|---|---|---|
| HPLC | Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water gradient | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 254 nm | |
| GC | Column | Capillary column (e.g., DB-5) |
| Carrier Gas | Helium or Nitrogen | |
| Temperature Program | Initial temp, ramp, final temp |
The conditions provided in this table are illustrative and would require optimization for the specific analysis of this compound.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like (3-Bromobenzo[b]thiophen-2-yl)methanol. While specific published DFT studies for this exact molecule are not available, the methodology is well-established for related benzo[b]thiophene derivatives. sci-hub.senih.gov
These calculations typically focus on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. nih.gov
For analogous compounds, such as derivatives of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, DFT calculations have been used to determine FMO energies and map their isodensity distributions. nih.gov Such analyses for this compound would likely show the HOMO density distributed across the π-system of the benzo[b]thiophene core, while the LUMO would also be located on the aromatic system, influenced by the electron-withdrawing bromine atom. From these energies, key reactivity descriptors can be calculated, as shown in the table below, providing a quantitative prediction of chemical behavior.
| Descriptor | Formula | Predicted Property |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Electronic Chemical Potential (μ) | μ = -(I + A) / 2 | "Escaping tendency" of electrons. |
| Electrophilicity Index (ω) | ω = μ2 / 2η | Propensity of the molecule to accept electrons. |
This table outlines conceptual DFT reactivity descriptors that can be derived from HOMO and LUMO energies to predict the chemical reactivity of a molecule. nih.gov
Molecular Docking and Interaction Studies (Chemical interactions, not biological efficacy)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While widely used in drug discovery, it is also a valuable tool for understanding non-covalent chemical interactions in material science. This method could be employed to study how this compound interacts with surfaces, polymers, or other small molecules.
The process involves placing the ligand, this compound, into the binding site of a receptor—which could be a cavity on a material surface or a host molecule—and calculating the binding energy for different poses. The results would reveal the most stable binding modes and the key intermolecular forces involved, such as hydrogen bonds (from the hydroxyl group), halogen bonds (from the bromine atom), and π-stacking (from the aromatic rings). This information is crucial for designing new materials where specific molecular interactions are desired, such as in sensors or organic electronics.
Prediction of Molecular Descriptors Relevant to Material Science
Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and are used to predict its physicochemical properties. For this compound, these descriptors can forecast its behavior in various chemical environments, which is pertinent to its application in material science. Although a comprehensive public database entry for this specific compound is sparse, data from its close isomer, (7-Bromobenzo[b]thiophen-5-yl)methanol, provides reliable estimates for key descriptors. nih.gov
| Molecular Descriptor | Predicted/Calculated Value | Relevance in Material Science |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 48.5 Ų nih.gov | Influences adhesion, surface wetting, and interaction with polar substrates. |
| LogP (Octanol-Water Partition Coefficient) | 2.7 (XLogP3) nih.gov | Indicates solubility in non-polar vs. polar solvents, affecting formulation and processing. |
| Rotatable Bonds | 1 nih.gov | Relates to molecular flexibility, which can impact the morphology of thin films or crystal packing. |
This table presents key molecular descriptors for an isomer of this compound, highlighting their importance in a material science context. nih.gov
The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. The calculated TPSA for a closely related isomer is 48.5 Ų. nih.gov This moderate value, arising from the single hydroxyl group, suggests that the molecule has a degree of polarity. In material science, TPSA is a good indicator of a molecule's adhesive properties and its ability to interact with polar surfaces or solvents.
LogP, the octanol-water partition coefficient, is a measure of a molecule's lipophilicity or hydrophobicity. The calculated XLogP3 value for an isomer is 2.7, indicating a preference for non-polar environments over polar ones. nih.gov This property is critical for selecting appropriate solvents for synthesis, purification, and deposition processes (e.g., spin coating or printing) in the creation of organic electronic devices. It also dictates the miscibility of the compound with polymer matrices or other components in a composite material.
The number of rotatable bonds in a molecule is a measure of its conformational flexibility. This compound has one rotatable bond: the C-C bond connecting the hydroxymethyl group to the thiophene (B33073) ring. nih.gov This limited flexibility suggests a relatively rigid molecular structure, which can be advantageous in material science. Rigid molecules often pack more efficiently into ordered crystalline structures, a property that can be beneficial for achieving good charge transport in organic semiconductors.
Applications As a Versatile Synthetic Intermediate in Chemical Research
Building Block for Advanced Organic Molecules and Heterocycles
The functionalized benzo[b]thiophene core of (3-Bromobenzo[b]thiophen-2-yl)methanol serves as a foundational element for the synthesis of more elaborate molecular structures. The presence of the bromine atom allows for various cross-coupling reactions, while the methanol (B129727) group can be easily oxidized or converted to other functional groups, paving the way for the creation of diverse and complex molecules.
This compound is an excellent starting material for a variety of benzo[b]thiophene derivatives. The bromine atom can be readily displaced or used in coupling reactions to introduce new substituents at the 3-position. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to form new carbon-carbon bonds. This allows for the attachment of various aryl or alkyl groups, leading to a wide range of substituted benzo[b]thiophenes.
Furthermore, the methanol group at the 2-position can undergo oxidation to yield the corresponding aldehyde or carboxylic acid. These functional groups are themselves valuable handles for further synthetic transformations, including Wittig reactions, reductive aminations, or amide bond formations. Ring-cleavage reactions of related compounds like 3-benzo[b]thienyl-lithium have also been studied, which can lead to o-(methylthio)phenylacetylene derivatives under certain conditions rsc.org.
A variety of 3-halo substituted benzo[b]thiophenes have been synthesized using electrophilic cyclization methodologies, starting from 2-alkynyl thioanisoles. nih.gov This general approach highlights the accessibility of the core structure and the potential for creating a library of derivatives by varying the starting materials. nih.gov
| Starting Material | Reaction Type | Resulting Derivative Class |
|---|---|---|
| This compound | Suzuki Coupling | 3-Aryl-benzo[b]thiophen-2-yl)methanol |
| This compound | Oxidation | 3-Bromobenzo[b]thiophene-2-carbaldehyde |
| This compound | Oxidation | 3-Bromobenzo[b]thiophene-2-carboxylic acid |
| 3-Bromobenzo[b]thiophen | Lithiation & Alkylation | 3-Bromo-2-methylbenzo[b]thiophene rsc.org |
The benzo[b]thiophene moiety is a key component in the construction of fused-ring heterocyclic systems, which are of significant interest in materials science. An optimized synthetic methodology has been developed for efficient and scalable access to the important fused-ring heterocycle thieno[3,2-b]thiophene. nih.gov Thieno[3,2-b]furan has also been isolated, demonstrating chemical robustness and offering good selectivity for functionalization. nih.gov
Compounds based on the nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT) core, a fused ring system, have been shown to be superior organic semiconductors. nih.gov The synthesis of these materials often involves the strategic coupling of benzo[b]thiophene precursors. The planarity and extended π-conjugation of these fused systems, derived from building blocks like this compound, are critical for their electronic properties.
The dual functionality of this compound allows for its seamless integration into larger, more complex molecular architectures. It can be used in multi-step syntheses to build intricate structures with tailored properties. For example, related building blocks like 3-bromothiophene-2-carbaldehyde have been used in Suzuki cross-coupling reactions to synthesize (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs, which exhibit interesting non-linear optical properties. nih.gov
The development of novel building blocks for functional organic materials is an active area of research. Recently, thienopyrrolocarbazoles, derived from the incorporation of a thiophene (B33073) into a triarylamine framework, have been prepared using C-H activation strategies. chemrxiv.org These complex heterocyclic structures enrich the family of triarylamine donors and serve as novel building blocks for functional organic materials. chemrxiv.org The synthesis of such complex molecules often relies on the availability of versatile intermediates like functionalized benzo[b]thiophenes.
Development of Materials with Specific Optical and Electronic Properties
The benzo[b]thiophene core is an important chromophore and electroactive unit. By strategically modifying the this compound structure, chemists can fine-tune the optical and electronic properties of the resulting materials for specific applications in organic electronics.
Benzo[b]thiophene derivatives are promising candidates for high-performance organic field-effect transistors (OFETs). nih.gov Thienoacenes, which are rigid and planar structures formed by fusing thiophenes and other aromatic rings, have been a focus of materials chemistry. nih.gov Specifically, derivatives of nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) have afforded OFETs with very high charge carrier mobilities. nih.gov
Researchers have synthesized new solution-processable small-molecule organic semiconductors based on the benzo[b]thieno[2,3-d]thiophene (BTT) unit. mdpi.comresearchgate.net These materials, when used as the semiconductor layer in bottom-gate/top-contact OFETs, have displayed p-channel behavior with significant hole mobility and high current on/off ratios. mdpi.comresearchgate.net The ability to process these materials from solution is a significant advantage for fabricating large-area and flexible electronic devices.
| Core Structure | Device Application | Key Performance Metric | Reference |
|---|---|---|---|
| nih.govBenzothieno[3,2-b] nih.govbenzothiophene (BTBT) | Organic Field-Effect Transistors (OFETs) | High charge carrier mobility | nih.gov |
| Benzo[b]thieno[2,3-d]thiophene (BTT) | Organic Field-Effect Transistors (OFETs) | Hole mobility up to 0.005 cm²/Vs | mdpi.comresearchgate.net |
The unique photophysical properties of benzo[b]thiophene-containing molecules make them suitable for use in organic light-emitting diodes (OLEDs). These compounds can be incorporated into emitter or host materials within the OLED device structure. Thienothiophenes, which are annulated thiophene rings, are electron-rich, flat systems that are promising for constructing conjugated semiconductors for OLEDs. beilstein-journals.org
A donor-π-acceptor (D-π-A) type compound comprising triphenylamine as the donor and dimesitylboron as the acceptor, linked through a thieno[3,2-b]thiophene π-conjugated linker, has been designed and synthesized for OLED applications. beilstein-journals.orgbeilstein-archives.org This material exhibited a high fluorescence quantum yield in the solid state (41%) and was successfully used as an emitter in a solution-processed OLED, demonstrating high efficiency. beilstein-journals.org The development of such advanced materials often begins with versatile building blocks that allow for the systematic construction of the target D-π-A architecture. Boron compounds featuring thermally activated delayed fluorescence (TADF) have also been explored for stable and efficient OLEDs. chemistryviews.org
Role in Liquid Crystal Synthesis for GHz Applications
The benzo[b]thiophene core is a subject of significant interest in the design of novel liquid crystal (LC) materials, particularly for applications in the gigahertz (GHz) frequency range, which is crucial for microwave technology. Research has focused on the synthesis of new self-organizing materials based on this heterocyclic system to achieve high birefringence and specific mesomorphic properties suitable for such high-frequency applications. researchgate.net
In this context, this compound is a key precursor. The bromine atom at the 3-position can be readily displaced or utilized in cross-coupling reactions, such as the Sonogashira coupling, to introduce acetylenic linkages. researchgate.net These triple bonds are instrumental in elongating the molecular structure and enhancing the rigidity of the molecular core, which are critical factors for achieving stable liquid crystalline phases. The hydroxymethyl group at the 2-position can be oxidized to an aldehyde or carboxyl group, providing a site for connecting various terminal chains that influence the material's melting point and mesomorphic behavior.
Studies have demonstrated two primary synthetic strategies for constructing the rigid core of these liquid crystals starting from brominated benzo[b]thiophenes. researchgate.netresearchgate.net These strategies lead to the successful synthesis of compounds with diverse terminal groups and lateral substituents. The resulting materials exhibit nematic phases, and those incorporating carbon-carbon triple bonds and polar terminal groups show enhanced birefringence and polarizability, making them promising candidates for microwave device fabrication. researchgate.net The correlation between the molecular structure and the mesomorphic properties is a key area of investigation, with findings indicating a strong dependence on the nature of the terminal and lateral groups attached to the benzo[b]thiophene core. researchgate.net
| Compound Structure | Phase Transition Temperatures (°C) | Enthalpy (J/g) |
| Benzo[b]thiophene derivative with C-C triple bond and polar terminal group | Cr 110 N 155 I | ΔH_m = 45.3 |
| Benzo[b]thiophene derivative with lateral substituent | Cr 95 N 130 I | ΔH_m = 38.7 |
| Benzo[b]thiophene derivative with non-polar terminal group | Cr 102 I | ΔH_m = 51.2 |
| (Data is illustrative, based on findings from research on benzo[b]thiophene-based liquid crystals. Cr = Crystalline, N = Nematic, I = Isotropic, ΔH_m = Melting Enthalpy) |
Construction of Conducting Polymers
Polythiophenes and their derivatives are a significant class of conducting polymers due to their environmental stability and tunable electronic properties. nih.gov The synthesis of these materials often involves the polymerization of functionalized thiophene monomers. This compound is a highly suitable precursor for the construction of novel poly(benzo[b]thiophene)s.
The bromine atom on the benzothiophene ring is a versatile synthetic handle for various polymerization techniques. It can be used in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Kumada coupling, to form carbon-carbon bonds and extend the polymer chain. Another common method is chemical oxidative polymerization, often using iron(III) chloride (FeCl₃) as the oxidant. nih.govmdpi.com In this process, the thiophene rings are coupled to form a π-conjugated backbone, which is responsible for the material's conductivity.
The hydroxymethyl group provides an additional site for modification. It can be used to attach solubilizing side chains, which is crucial for improving the processability of the resulting polymers. The incorporation of functional side chains can also be used to fine-tune the optical and electronic properties of the polymer for specific applications, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Brominated benzothiophenes, in general, are recognized as important intermediates in the synthesis of materials for organic electronics. nbinno.com The synthesis of polythiophenes with heteroaromatic rings incorporated into their structure has been shown to improve their characteristics and solubility. nih.gov
Intermediates in the Synthesis of Agrochemical Research Compounds
The benzo[b]thiophene scaffold is a "privileged structure" in medicinal and related chemistry fields due to its presence in numerous biologically active compounds. nih.gov This includes applications in the development of new agrochemicals, particularly fungicides and bactericides. Research has demonstrated that 3-halobenzo[b]thiophene derivatives possess significant potential as antimicrobial agents. nih.gov
This compound serves as an excellent starting material for creating a library of potential agrochemical compounds. The synthesis of structurally related compounds, such as 2-(1-cyclohexanol)-3-bromobenzo[b]thiophene, has yielded molecules with low minimum inhibitory concentrations (MIC) against Gram-positive bacteria and yeasts. nih.gov The synthetic methodology often involves electrophilic cyclization reactions to form the halogenated benzo[b]thiophene core. nih.gov
The presence of the alcohol functionality in the target molecule is also significant, as it is known to contribute to the inhibitory activity of these derivatives. nih.gov The hydroxymethyl group can be further modified to produce esters, ethers, or other functional groups, allowing for a systematic exploration of the structure-activity relationship (SAR). This enables researchers to optimize the biological activity, selectivity, and physicochemical properties of the final compounds for agricultural use.
Role in Developing New Ligands for Coordination Chemistry
The development of new ligands is fundamental to advancing coordination chemistry, with applications in catalysis, materials science, and bioinorganic chemistry. The benzo[b]thiophene moiety has been successfully incorporated into various ligand frameworks to create novel coordination complexes with interesting properties. nih.govrsc.org
This compound is a versatile precursor for ligand synthesis. The hydroxymethyl group can be oxidized to an aldehyde, which is a common starting point for the synthesis of Schiff base ligands. These Schiff bases, containing an imine (–C=N–) group, can coordinate to a wide range of metal ions. rsc.orgbohrium.com Furthermore, the bromine atom can be utilized in cross-coupling reactions to introduce other donor atoms or heterocyclic rings, leading to the formation of polydentate ligands.
For example, benzo[b]thiophene-based thiosemicarbazone ligands have been synthesized and used to form organoruthenium complexes with potential anticancer activity. nih.gov In these structures, the ligand coordinates to the metal center through nitrogen and sulfur atoms. Similarly, Schiff base ligands derived from benzo[b]thiophene have been used to create Ni(II) and Mn(II) complexes. rsc.org The ability to functionalize both the 2- and 3-positions of the benzo[b]thiophene ring system allows for precise control over the steric and electronic properties of the resulting ligand, which in turn influences the geometry and reactivity of the final metal complex.
Design and Synthesis of Chemically-Oriented Probes
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, allowing researchers to study its function in a cellular or in vivo context. The benzo[b]thiophene scaffold is a valuable component in the design of such probes due to its favorable physicochemical properties and its presence in many biologically active molecules. nih.govmdpi.com
This compound provides a robust platform for the synthesis of chemically-oriented probes. The synthetic versatility of this intermediate allows for the systematic introduction of various functional groups required for a chemical probe. The bromine atom is particularly useful as it allows for the attachment of reporter groups, such as fluorophores or biotin tags, via palladium-catalyzed coupling reactions. These reporter groups are essential for the detection and visualization of the probe interacting with its target.
The hydroxymethyl group can be used as a point of attachment for linker groups or pharmacophores that are responsible for the probe's specific biological activity. For instance, benzo[b]thiophene-chalcone hybrids have been synthesized and evaluated as cholinesterase inhibitors, which act as probes for studying enzymes involved in neurodegenerative diseases. mdpi.com The synthetic routes to these molecules demonstrate how the core benzo[b]thiophene structure can be systematically modified. By leveraging the reactivity of both the bromo and hydroxymethyl groups, this compound can be elaborated into complex and highly specific chemical probes for target validation and studying biological pathways, without detailing the specifics of the biological assays themselves.
Future Research Directions and Unexplored Reactivity
Novel Synthetic Routes and Sustainable Methodologies
The development of innovative and environmentally benign synthetic methods for (3-Bromobenzo[b]thiophen-2-yl)methanol and its derivatives is a key area of future research. While classical approaches have been established, the focus is shifting towards greener and more efficient strategies.
Data Table: Comparison of Synthetic Methodologies
| Methodology | Description | Potential Advantages |
| Flow Chemistry | Continuous manufacturing processes in microreactors. | Enhanced safety, improved reaction control, higher yields, and potential for automation. |
| Photoredox Catalysis | Utilization of visible light to initiate chemical transformations. | Mild reaction conditions, high functional group tolerance, and access to unique reactive intermediates. |
| Biocatalysis | Employment of enzymes for selective transformations. | High stereoselectivity, mild reaction conditions, and reduced environmental impact. |
| Mechanochemistry | Use of mechanical force to induce chemical reactions. | Solvent-free or low-solvent conditions, reduced waste, and access to novel reaction pathways. |
Future investigations will likely focus on integrating these sustainable methodologies into the synthesis of the this compound scaffold. For instance, photocatalytic methods could enable novel C-H functionalization or cross-coupling reactions under mild conditions, reducing the reliance on traditional, often harsh, reagents.
Exploration of Unconventional Reactivity Pathways
The bromine atom and the hydroxymethyl group on the benzothiophene (B83047) core are primary sites for chemical modification. However, there is significant potential to explore less conventional reactivity patterns to access novel molecular architectures.
One area of interest is the investigation of transition-metal-free cross-coupling reactions. While palladium-catalyzed reactions are well-established for functionalizing brominated aromatics, the development of metal-free alternatives offers advantages in terms of cost, toxicity, and sustainability. Strategies involving interrupted Pummerer reactions followed by ligand coupling have shown promise for dismantling the benzothiophene motif to create decorated dienes, showcasing a departure from traditional cross-coupling outcomes.
Furthermore, the reactivity of the sulfur atom in the benzothiophene ring could be exploited. Activation of the sulfur through oxidation to a sulfoxide (B87167) or sulfone can modulate the electronic properties of the ring system and enable unique transformations, such as C-H/C-H type coupling reactions.
Asymmetric Synthesis Applications
The hydroxymethyl group in this compound provides a handle for the introduction of chirality. This opens up avenues for its application in asymmetric synthesis, either as a chiral auxiliary or as a precursor to chiral ligands.
Future research could focus on the asymmetric reduction of the corresponding ketone, (3-bromobenzo[b]thiophen-2-yl)ketone, to produce enantiomerically enriched this compound. The development of efficient catalytic systems for this transformation would be highly valuable.
Moreover, the compound can serve as a scaffold for the synthesis of novel chiral ligands for asymmetric catalysis. By derivatizing the hydroxyl group and performing cross-coupling reactions at the bromine position, a diverse library of bidentate or tridentate ligands could be generated. These ligands could then be evaluated in a range of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The synthesis of C2-symmetric chiral ligands based on thiophene (B33073) backbones has demonstrated their potential in asymmetric catalysis, and this approach could be extended to the benzothiophene scaffold.
Development of Advanced Functional Materials Based on the Compound Scaffold
The rigid, planar, and electron-rich benzothiophene core makes this compound an attractive building block for the synthesis of advanced functional materials. The bromine atom serves as a convenient point for elaboration through cross-coupling reactions, allowing for the construction of extended π-conjugated systems.
Potential Applications in Materials Science:
Organic Electronics: Derivatives of this compound could be utilized in the synthesis of organic semiconductors for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The ability to tune the electronic properties through substitution at the 3-position is a key advantage.
Sensors: By incorporating specific recognition motifs, materials derived from this scaffold could be designed as chemical sensors for the detection of various analytes.
Non-Linear Optical (NLO) Materials: The extended conjugation and potential for charge transfer in appropriately designed derivatives could lead to materials with significant NLO properties.
Future work will involve the synthesis and characterization of a range of oligomeric and polymeric materials derived from this compound. For example, Suzuki and Stille coupling reactions can be employed to link multiple benzothiophene units or to incorporate other aromatic systems, thereby tuning the optical and electronic properties of the resulting materials.
Mechanistic Investigations of Complex Transformations
A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for the rational design of improved synthetic methods and novel reactivity.
Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of this molecule and its derivatives. nih.gov Such studies can help to elucidate the mechanisms of cross-coupling reactions, predict the regioselectivity of electrophilic and nucleophilic substitutions, and rationalize the outcomes of unconventional transformations.
Experimental mechanistic studies, including kinetic analysis, isotope labeling experiments, and the isolation and characterization of reaction intermediates, will also be vital. For instance, detailed mechanistic studies of Suzuki cross-coupling reactions involving brominated thiophenes can reveal the intricate details of the catalytic cycle, including the roles of the ligand, base, and solvent. mdpi.com This knowledge can then be applied to optimize reaction conditions and develop more efficient catalytic systems for the functionalization of this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3-Bromobenzo[b]thiophen-2-yl)methanol?
- Methodological Answer : A key approach involves palladium-catalyzed direct arylation of 3-bromobenzo[b]thiophene derivatives. For example, coupling reactions using Pd(OAc)₂ with KOAc in DMA at 80°C yield functionalized benzothiophenes (e.g., 80–88% yields for nitrile or aldehyde derivatives) . Alternative routes include cycloaddition reactions, such as [3 + 2] azide condensations with tributyltin azide, as demonstrated in tetrazole analog synthesis .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : X-ray crystallography is critical. For benzothiophene derivatives, planar benzothiophene rings (r.m.s. deviations ≤0.0084 Å) and dihedral angles between substituents (e.g., 23.91–88.81° between tetrazole and benzothiophene rings) confirm stereochemistry . NMR (¹H/¹³C) and elemental analysis further verify purity and regioselectivity .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Recrystallization from methanol or ethanol is commonly used, as seen in tetrazole monosolvate purification . For intermediates, column chromatography with polar/non-polar solvent gradients (e.g., ethyl acetate/hexane) resolves byproducts. Low-temperature storage (<4°C) is recommended for brominated analogs to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to address contradictory yields in palladium-catalyzed syntheses?
- Methodological Answer : Contradictions in yields (e.g., 12% vs. 88% in arylations ) may arise from steric hindrance or electronic effects. Systematic optimization includes:
- Catalyst screening : Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for bulky substrates.
- Solvent effects : Polar aprotic solvents (DMA, DMF) enhance electron-deficient aryl coupling.
- Temperature control : Higher temperatures (80–100°C) improve kinetics but may degrade sensitive intermediates.
Q. What role do computational models play in predicting the electronic properties of this compound?
- Methodological Answer : Density-functional theory (DFT) calculates correlation energies and electron density distributions. For benzothiophene derivatives, local kinetic-energy density models (e.g., Colle-Salvetti formula) predict reactivity at the 2-position, aligning with experimental bromination/arylation trends . Hirshfeld surface analysis further maps intermolecular interactions (e.g., H-bonding in crystal lattices) .
Q. How does the compound’s stereoelectronic profile influence its utility in medicinal chemistry?
- Methodological Answer : The bromine atom enhances electrophilic reactivity for cross-coupling, while the methanol group allows functionalization (e.g., esterification). In anticancer agents, dihedral angles between benzothiophene and methoxyphenyl groups (e.g., 84.47° ) modulate DNA intercalation. Computational docking studies (e.g., AutoDock Vina) correlate these angles with binding affinity to kinase targets .
Q. What are the challenges in analyzing hydrogen-bonding networks in this compound derivatives?
- Methodological Answer : In tetrazole analogs, chains of N–H⋯N and O–H⋯O bonds (parallel to crystallographic axes ) complicate packing predictions. Variable-temperature XRD and IR spectroscopy differentiate dynamic vs. static H-bonding. For example, methanol solvates exhibit stronger O–H⋯N interactions than non-solvated forms .
Contradiction Analysis & Troubleshooting
Q. Why do some synthetic routes yield low-purity products despite high theoretical yields?
- Methodological Answer : Side reactions (e.g., debromination or oxidation of the methanol group) are common. Mitigation strategies:
- Inert atmosphere : Use N₂/Ar to prevent oxidation during Pd-catalyzed steps .
- Protecting groups : Acetylation of the methanol moiety before bromination reduces side reactivity .
Q. How can crystallographic data resolve discrepancies in reported dihedral angles for similar compounds?
- Methodological Answer : Compare r.m.s. deviations and torsion angles across multiple datasets. For example, benzo[b]thiophene derivatives with Z’ = 2 (two molecules per asymmetric unit) show angle variations up to 1.1°, necessitating ensemble refinement to confirm conformational flexibility .
Methodological Tables
Table 1 : Key Reaction Conditions for Pd-Catalyzed Arylation
| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Bromobenzo[b]thiophene | Pd(OAc)₂ | DMA | 80 | 80–88 |
| Electron-deficient aryl | PdCl₂(PPh₃)₂ | DMF | 100 | 61–64 |
Table 2 : Crystallographic Data for Selected Derivatives
| Compound | Dihedral Angle (°) | H-Bond Length (Å) | R.m.s. Deviation (Å) |
|---|---|---|---|
| (I) | 88.81 | 2.89 (N–H⋯N) | 0.0084 |
| (II) | 60.94 | 2.75 (O–H⋯O) | 0.0037 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
